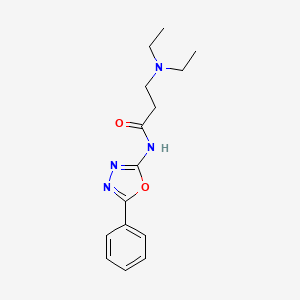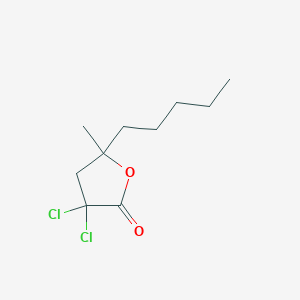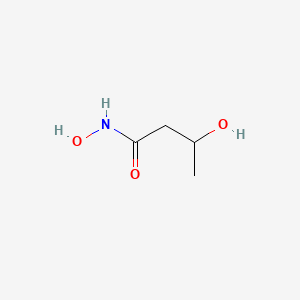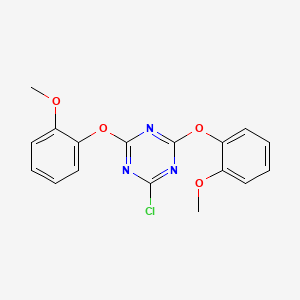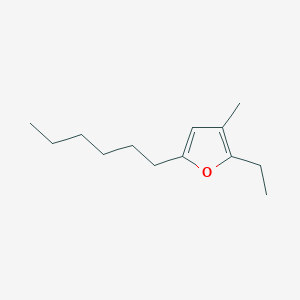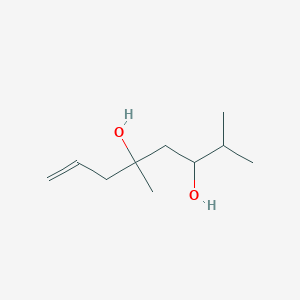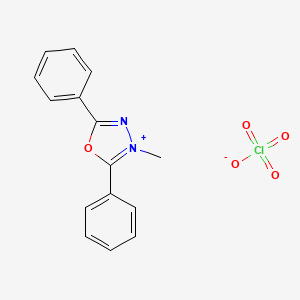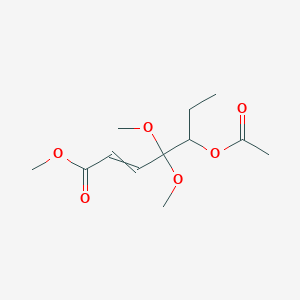![molecular formula C17H13N3 B14374016 2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 89574-73-2](/img/structure/B14374016.png)
2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of naphthalene and imidazo[4,5-b]pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities.
Pyrano[2,3-d]thiazoles: These compounds also have a fused ring structure and are known for their medicinal properties.
Uniqueness
2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine is unique due to its specific combination of naphthalene and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
89574-73-2 |
|---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(3-methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H13N3/c1-11-9-12-5-2-3-6-13(12)10-14(11)16-19-15-7-4-8-18-17(15)20-16/h2-10H,1H3,(H,18,19,20) |
InChI Key |
DMMOSMYRGOLJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


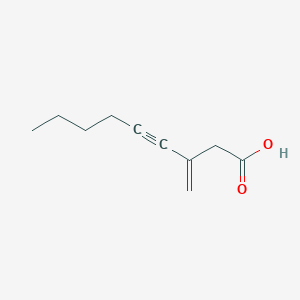
![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)

![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)

